molecular formula C22H28N2O3 B12405773 Nmdar/hdac-IN-1

Nmdar/hdac-IN-1

Cat. No.: B12405773
M. Wt: 368.5 g/mol
InChI Key: HCZMRRZYIBUPSV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Nmdar/hdac-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Nmdar/hdac-IN-1 exerts its effects by inhibiting both NMDARs and HDACs. NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By inhibiting NMDARs, this compound modulates excitatory neurotransmission and calcium ion permeability . HDACs are enzymes involved in the removal of acetyl groups from histone proteins, affecting gene expression. Inhibition of HDACs by this compound leads to increased acetylation of histones, altering gene expression and potentially providing neuroprotective effects .

Comparison with Similar Compounds

Nmdar/hdac-IN-1 is unique due to its dual inhibitory action on both NMDARs and HDACs. Similar compounds include:

This compound stands out due to its balanced inhibition of both targets, making it a valuable tool for studying the interplay between NMDAR and HDAC pathways .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

4-[(E)-3-[(3,5-dimethyl-1-adamantyl)amino]-3-oxoprop-1-enyl]-N-hydroxybenzamide

InChI

InChI=1S/C22H28N2O3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)23-18(25)8-5-15-3-6-17(7-4-15)19(26)24-27/h3-8,16,27H,9-14H2,1-2H3,(H,23,25)(H,24,26)/b8-5+

InChI Key

HCZMRRZYIBUPSV-VMPITWQZSA-N

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)/C=C/C4=CC=C(C=C4)C(=O)NO)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C=CC4=CC=C(C=C4)C(=O)NO)C

Origin of Product

United States

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